(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl

Description

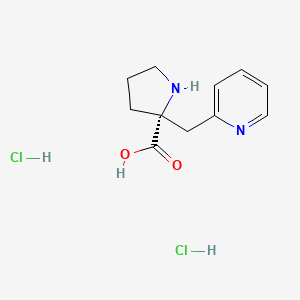

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPXKGGAVXEMNY-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanism Enamine and Iminium Catalysis :proline Derived Catalysts Can Operate Through Two Primary Catalytic Cycles: Enamine and Iminium Ion Catalysis.

Enamine Catalysis: The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The stereochemistry is controlled by the catalyst, which directs the approach of the electrophile to one face of the enamine. wikipedia.org

Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. The chiral catalyst environment dictates the facial selectivity of the nucleophilic addition. researchgate.net

The dominant pathway and the stability of the intermediates are crucial for both reaction efficiency and stereocontrol.

Transition State Interactions:the Stereochemical Outcome is Ultimately Determined in the Transition State of the Stereodetermining Step. for Proline Catalyzed Reactions, Models Like the Zimmerman Traxler Model for Aldol Reactions Propose a Six Membered, Chair Like Transition State.wikipedia.orgkey Interactions Within This Transition State Include:

Hydrogen Bonding: The carboxylic acid group of proline (or in the case of its derivatives, other H-bond donors) can form a hydrogen bond with the electrophile, holding it in a specific orientation. Studies on N-4'-pyridinyl-α-methyl proline catalysts have shown that H-bonding interactions between the catalyst and the substrate are essential for achieving high enantioselectivity in kinetic resolutions. nih.gov

Steric Repulsion: Steric hindrance between the substituents on the catalyst, the substrates, and the forming bond directs the reaction to the less hindered pathway, favoring the formation of one stereoisomer over the other. clockss.org

Solvent and Additives:the Reaction Medium Can Have a Profound Effect on Catalyst Activity and Selectivity. Solvents Can Influence the Solubility of the Catalyst and Substrates, the Stability of Charged Intermediates Like the Zwitterionic Form of Proline , and the Geometry of the Transition State Through Specific Interactions.nih.govadditives, Such As Co Catalysts or Acids/bases, Can Also Play a Significant Role by Facilitating Proton Transfer Steps or Influencing the Equilibrium Between Different Catalytic Intermediates.clockss.org

By carefully considering and manipulating these factors, the stereoselectivity and efficiency of organocatalytic systems employing catalysts like (R)-α-(2-Pyridinylmethyl)-proline-2HCl can be rationally controlled and optimized for specific synthetic applications. rsc.orgnih.govwikipedia.org

Mechanistic Insights and Advanced Computational Investigations

Detailed Reaction Mechanism Elucidation for Catalytic Processes

The catalytic cycle of (R)-alpha-(2-Pyridinylmethyl)-proline-2HCl is believed to proceed through pathways analogous to those established for proline, primarily involving the formation of key intermediates such as enamines or iminium ions. nih.govillinois.eduresearchgate.netwikipedia.org The secondary amine of the proline moiety reacts with a carbonyl substrate (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The generally accepted mechanism for proline-catalyzed reactions involves the following key steps:

Enamine Formation: The pyrrolidine (B122466) nitrogen of the catalyst attacks the carbonyl carbon of a substrate (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine. researchgate.net

Stereoselective Attack: The formed enamine, being nucleophilic at the alpha-carbon, attacks an electrophile (e.g., another aldehyde, an imine, or a Michael acceptor) in a stereocontrolled manner. The facial selectivity of this attack is dictated by the chiral environment created by the catalyst.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

In the context of this compound, the 2-pyridinylmethyl substituent is poised to play a crucial role in modulating the reactivity and selectivity of these steps. The pyridine (B92270) nitrogen can act as a Lewis base, a proton shuttle, or a hydrogen bond acceptor, thereby influencing the geometry and stability of the transition states. For instance, in reactions involving metallic co-catalysts, the pyridinyl group can act as a ligand, bringing the metal center in close proximity to the reaction site and enhancing catalytic activity and stereocontrol. acs.org

Influence of Dihydrochloride (B599025) Form on Reaction Kinetics and Stereochemical Outcome

The dihydrochloride form of (R)-alpha-(2-Pyridinylmethyl)-proline, where both the pyrrolidine nitrogen and the pyridine nitrogen are protonated, is expected to have a profound impact on the catalyst's behavior in solution and its catalytic performance. The protonation state of the catalyst is highly dependent on the reaction medium and the pKa values of the respective nitrogen atoms.

Influence on Stereochemical Outcome: The stereochemical outcome of a reaction catalyzed by this compound is intricately linked to the conformation of the catalyst and its interaction with the substrates in the transition state. The dihydrochloride form can enforce a more rigid conformation of the catalyst through intramolecular hydrogen bonding between the protonated nitrogens and the carboxylate group. This pre-organization of the catalytic pocket can lead to enhanced stereodifferentiation in the key bond-forming step. The proton on the pyridine nitrogen can also participate in hydrogen bonding with the electrophile, further organizing the transition state assembly and leading to higher enantioselectivity.

Theoretical Studies on Ligand-Substrate Interactions and Transition State Geometries

Computational chemistry has become an indispensable tool for understanding the subtle details of catalytic mechanisms that are often difficult to probe experimentally. For this compound, theoretical studies can provide invaluable insights into how the pyridinylmethyl group and the dihydrochloride form influence its catalytic behavior.

Density Functional Theory (DFT) calculations are a powerful method for investigating the electronic structure and energetics of molecules and transition states. researchgate.netresearchgate.net For this compound, DFT studies can be employed to:

Model Transition States: By calculating the geometries and energies of the transition states for the different possible stereochemical pathways, DFT can help predict the major stereoisomer formed in a reaction. These calculations can elucidate the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern stereoselectivity.

Analyze the Role of the Pyridinyl Group: DFT calculations can quantify the electronic and steric effects of the 2-pyridinylmethyl substituent. By comparing the transition state energies of reactions catalyzed by (R)-proline versus this compound, the specific contribution of the pyridinyl moiety can be dissected. For example, the calculations can model how the pyridine nitrogen interacts with the substrate or a co-catalyst.

Predict Catalyst Performance: DFT can be used as a predictive tool for designing new, more efficient catalysts. By systematically modifying the structure of the catalyst in silico and calculating the corresponding reaction barriers and selectivities, promising candidates can be identified for experimental validation.

Table 1: Representative DFT-Calculated Energy Differences for Proline-Catalyzed Aldol (B89426) Reaction Transition States

| Catalyst | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| (S)-Proline | Re-face attack | 0.0 | anti |

| (S)-Proline | Si-face attack | +2.5 | |

| (R)-Proline | Si-face attack | 0.0 | anti |

| (R)-Proline | Re-face attack | +2.5 |

Note: This table is illustrative and based on general findings for proline catalysis. Specific values for this compound would require dedicated computational studies.

While DFT provides static pictures of molecules and transition states, molecular modeling and dynamics (MD) simulations offer a way to explore the dynamic behavior of the catalyst and its complexes in solution. acs.org

Conformational Sampling: MD simulations can be used to explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the pyridinylmethyl group and the puckering of the pyrrolidine ring, both of which can influence the shape of the catalytic pocket.

Solvent Effects: These simulations explicitly include solvent molecules, allowing for the study of how the solvent interacts with the catalyst and the reacting species. This can be crucial for understanding the role of the dihydrochloride form, as the solvent will mediate the interactions between the charged groups.

Substrate Binding: MD simulations can model the process of substrate binding to the catalyst, providing insights into the initial recognition events that lead to the formation of the reactive complex.

The ultimate goal of many of these computational studies is to understand the origin of chiral induction. researchgate.net By analyzing the computed transition state structures, researchers can identify the key interactions that favor the formation of one enantiomer over the other. For this compound, this analysis would focus on:

Steric Hindrance: Identifying which face of the enamine or electrophile is blocked by the bulky pyridinylmethyl group or the proline ring itself.

Hydrogen Bonding Networks: Mapping the hydrogen bonds between the catalyst's carboxylic acid, the protonated nitrogens, and the substrates. These interactions can lock the transition state into a specific conformation, leading to high stereoselectivity.

Electronic Effects: Analyzing how the electron-withdrawing or -donating properties of the pyridinyl group influence the electronic structure of the enamine intermediate and the transition state.

Spectroscopic and Kinetic Methodologies for Mechanistic Probing

While computational studies provide a theoretical framework, experimental validation is essential for a complete understanding of the reaction mechanism. A variety of spectroscopic and kinetic techniques can be employed to probe the catalytic cycle of this compound.

NMR Spectroscopy: In situ NMR studies can be used to detect and characterize key reaction intermediates, such as the enamine and iminium ions. nih.gov By monitoring the concentrations of reactants, intermediates, and products over time, kinetic information about the individual steps of the catalytic cycle can be obtained.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for detecting charged intermediates, such as the protonated catalyst and its complexes with substrates. nih.gov This can provide direct evidence for the involvement of specific species in the catalytic cycle.

Kinetic Studies: Detailed kinetic experiments, such as reaction progress monitoring and the determination of reaction orders, can help to identify the rate-determining step of the reaction. beilstein-journals.orgnih.gov Isotope labeling studies can also be used to probe the movement of atoms during the reaction and to distinguish between different mechanistic possibilities.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the conformation of the chiral catalyst and its complexes in solution, providing insights into the structural basis of stereoselectivity. rsc.org

By combining these advanced experimental and computational approaches, a comprehensive picture of the mechanism of catalysis by this compound can be developed, paving the way for its rational application and the design of even more effective organocatalysts.

Emerging Research Frontiers and Synthetic Utility

Development of Heterogenized Catalysts and Ligand Scaffolds for Sustainable Processes

A significant driver in modern chemistry is the development of sustainable processes, which emphasizes the reduction of waste and the reuse of valuable materials. In catalysis, this often involves heterogenization—the immobilization of a homogeneous catalyst onto a solid support. While research specifically detailing the heterogenization of (R)-α-(2-Pyridinylmethyl)-proline-2HCl is still an emerging area, the principles derived from proline and its other derivatives are directly applicable.

Proline-based organocatalysts have been successfully immobilized on various supports, including polymers, silica (B1680970), and magnetic nanoparticles. These supported catalysts facilitate easy separation from the reaction mixture, enabling their recovery and reuse over multiple cycles. This not only reduces costs associated with the catalyst but also minimizes contamination of the final product.

For (R)-α-(2-Pyridinylmethyl)-proline-2HCl, the carboxylic acid or the pyridine (B92270) nitrogen offers a convenient handle for anchoring the molecule to a solid support. Potential strategies include:

Amide or Ester Linkages: The carboxylic acid could be covalently linked to amine- or hydroxyl-functionalized supports like silica gel or polystyrene resins.

Ionic Immobilization: The basic pyridine nitrogen or the proline amine could be ionically bound to acidic supports like Amberlyst.

Metal-Coordination: The pyridine moiety could be used to coordinate to a metal-functionalized support, creating a robust, multifunctional catalytic system.

The development of such heterogenized systems based on this ligand scaffold would represent a significant step towards more environmentally benign and economically viable synthetic processes.

Continuous Flow Chemistry Applications in Asymmetric Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. The integration of asymmetric catalysis into continuous flow systems is a major area of contemporary research. rsc.org

Organocatalysis, particularly with proline derivatives, is well-suited for flow applications. nih.gov The use of (R)-α-(2-Pyridinylmethyl)-proline-2HCl in a continuous flow setup could be envisioned in several ways:

Homogeneous Flow: The catalyst and reactants are pumped together in a single phase through a heated or cooled coil reactor. This setup allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time.

Heterogenized Packed-Bed Reactors: As described in the previous section, the catalyst can be immobilized on a solid support and packed into a column. beilstein-journals.org The reactant solution flows through this "packed-bed reactor," and the product emerges continuously, while the valuable chiral catalyst remains contained within the column for extended use. d-nb.info

The application of this specific proline derivative in flow chemistry could enable the efficient, large-scale synthesis of chiral intermediates for the pharmaceutical industry, leveraging the benefits of both asymmetric organocatalysis and modern reactor technology. rsc.orgnih.gov

Extension to Novel Asymmetric Transformation Development

Proline and its derivatives are renowned for their ability to catalyze a wide array of fundamental asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. bohrium.comresearchgate.net The development of new catalysts often focuses on modifying the proline scaffold to tune its reactivity and selectivity. The introduction of the (2-pyridinylmethyl) group at the α-position of proline is a strategic design choice that opens pathways to novel transformations.

This modification imparts unique steric and electronic properties compared to simpler proline derivatives. The pyridinyl group can:

Influence Stereoselectivity: The bulky side chain can create a more defined chiral pocket around the catalytic site, potentially leading to higher levels of enantioselectivity in established reactions or enabling selectivity in previously unselective transformations.

Engage in Secondary Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor or a Brønsted/Lewis base, providing a secondary activation site for the substrate. This bifunctional activation mimics the complexity of enzymes and can enable reactions that are not possible with simpler catalysts.

Act as a Metal-Binding Site: In combination with a metal, the pyridine-proline scaffold can act as a bidentate ligand, creating novel chiral metal catalysts for a different spectrum of reactions beyond traditional organocatalysis.

By leveraging these features, chemists can explore new substrate scopes for known reactions and invent entirely new methods for constructing chiral molecules.

Biomimetic Catalysis and Enzyme-Inspired Systems based on Proline Derivatives

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes using small, synthetic molecules. Proline-catalyzed reactions are inherently biomimetic, as they proceed through an enamine intermediate, mirroring the mechanism of natural Class I aldolase (B8822740) enzymes.

(R)-α-(2-Pyridinylmethyl)-proline-2HCl elevates this biomimicry. Enzymes often rely on the cooperative action of multiple functional groups within their active site. This compound combines the enamine-forming capability of the proline core with the basic and metal-coordinating properties of a pyridine ring, akin to the function of a histidine residue in an enzyme active site. This allows for more complex catalytic mechanisms where the pyridine might:

Orient a substrate through hydrogen bonding.

Activate a reactant by acting as a general base.

Coordinate a metal ion that serves as a Lewis acid catalyst.

Designing catalysts like (R)-α-(2-Pyridinylmethyl)-proline-2HCl, which incorporate multiple functionalities into a single chiral framework, is a key strategy in developing the next generation of highly effective, enzyme-inspired synthetic tools. nih.gov

(R)-α-(2-Pyridinylmethyl)-proline-2HCl as a Chiral Building Block in Advanced Organic Synthesis

Beyond its catalytic applications, the well-defined three-dimensional structure of (R)-α-(2-Pyridinylmethyl)-proline-2HCl makes it an invaluable chiral building block, or synthon. Starting with this compound, chemists can construct complex molecules with a pre-installed stereocenter, avoiding the need for a separate asymmetric step later in the synthesis. Its rigid pyrrolidine (B122466) ring and multiple functionalization points serve as a versatile scaffold for building architecturally complex targets.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. kit.edunih.gov The synthesis of these compounds in an enantiomerically pure form is a significant challenge. (R)-α-(2-Pyridinylmethyl)-proline-2HCl serves as an excellent starting point for creating such molecules.

For instance, research has demonstrated that chiral nitrogenous ligands, when coordinated with metals like palladium, can effectively catalyze the synthesis of chiral nitrogen-containing heterocyclic compounds. google.com In one patented method, a catalyst system derived from a chiral nitrogenous ligand and a palladium salt was used to produce a chiral heterocycle with a high yield and significant enantiomeric excess (ee). google.com The inherent chirality of the proline framework is directly transferred to the product or used to control the stereochemical outcome of the cyclization reaction.

Table 1: Example of Catalytic Performance in Chiral Heterocycle Synthesis This table is based on findings for preparing chiral nitrogen-containing heterocyclic compounds using a chiral nitrogenous ligand and a metal salt catalyst system, as described in the cited patent. google.com

| Reaction Type | Catalyst System | Additives/Oxidants | Yield | Enantiomeric Excess (ee) |

| Oxidative Cyclization | Chiral Nitrogenous Ligand + Palladium Salt | Yes | Up to 95.2% | Up to 73.9% |

Data sourced from patent CN102329262B, which describes a synthesis method for chiral nitrogen-containing heterocyclic compounds. google.com

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction on that substrate. nih.gov After the reaction, the auxiliary is cleaved off, having served its purpose of inducing chirality. The structural features of (R)-α-(2-Pyridinylmethyl)-proline-2HCl make it an excellent candidate for use as a chiral auxiliary.

The typical process would involve:

Attachment: The proline's carboxylic acid is coupled to a prochiral substrate (e.g., via an amide or ester bond).

Stereodirected Reaction: The bulky and conformationally rigid pyridinylmethyl-pyrrolidine framework then shields one face of the molecule. An incoming reagent is forced to approach from the less sterically hindered face, resulting in the formation of one stereoisomer over the other.

Cleavage: The auxiliary is chemically removed, releasing the newly chiral product and allowing for the potential recovery of the auxiliary.

This strategy allows for the transfer of chirality from the auxiliary to the target molecule with high fidelity, providing a powerful and reliable method for controlling stereochemistry in complex syntheses. nih.gov

Concluding Remarks and Future Perspectives

Synopsis of Research Advancements with (R)-α-(2-Pyridinylmethyl)-proline-2HCl

Research into (R)-α-(2-Pyridinylmethyl)-proline-2HCl has situated it as a promising organocatalyst within the broader field of asymmetric synthesis. This chiral proline derivative, featuring a pyridinylmethyl substituent at the α-position, has been investigated for its potential to catalyze key carbon-carbon bond-forming reactions with high stereocontrol. The incorporation of the pyridine (B92270) moiety introduces an additional basic site, which can participate in bifunctional catalysis, potentially leading to enhanced reactivity and enantioselectivity compared to proline itself.

Initial studies have generally focused on leveraging the established catalytic mechanisms of proline, such as enamine and iminium ion catalysis, while exploring the influence of the 2-pyridinylmethyl group. This substituent can modulate the steric and electronic properties of the catalyst, influencing the transition state organization of asymmetric transformations. While detailed, large-scale comparative studies remain somewhat limited in the publicly available scientific literature, the existing data suggests that (R)-α-(2-Pyridinylmethyl)-proline-2HCl and its derivatives are effective in promoting various asymmetric reactions. These include aldol (B89426), Mannich, and Michael reactions, which are fundamental transformations in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. The dihydrochloride (B599025) salt form of the compound enhances its stability and solubility, particularly in protic solvents, which is an important practical consideration for its application in organic synthesis.

Outstanding Challenges and Promising Avenues for Future Research

Despite the promising catalytic potential of (R)-α-(2-Pyridinylmethyl)-proline-2HCl, several challenges remain. A primary challenge is the need for a more comprehensive understanding of its catalytic behavior across a wider range of substrates and reaction types. The majority of current research on proline-based catalysts is extensive, but specific, in-depth studies on this particular derivative are less common. This limits a full appreciation of its unique advantages and potential niche applications where it might outperform other organocatalysts.

Future research should be directed towards several key areas. Firstly, a systematic investigation into the effect of the pyridinylmethyl group on the catalytic activity and selectivity is warranted. This could involve detailed mechanistic studies, including computational modeling, to elucidate the precise role of the pyridine nitrogen in the catalytic cycle. Understanding whether it acts as a proton shuttle, a hydrogen bond acceptor, or simply a steric directing group would enable the rational design of more efficient catalysts.

Another promising avenue is the expansion of the reaction scope. While its utility in aldol, Mannich, and Michael reactions is anticipated based on the performance of similar proline derivatives, its efficacy in other important asymmetric transformations, such as cycloadditions, α-functionalizations, and cascade reactions, remains largely unexplored. Investigating its performance in these areas could uncover novel synthetic methodologies.

Furthermore, the development of immobilized or recyclable versions of (R)-α-(2-Pyridinylmethyl)-proline-2HCl would be a significant advancement. Attaching the catalyst to a solid support would facilitate its separation from the reaction mixture, enhancing its practical utility in industrial processes and contributing to greener chemical synthesis.

Broader Impact on Asymmetric Synthetic Methodologies

The exploration of (R)-α-(2-Pyridinylmethyl)-proline-2HCl and similar second-generation proline-based organocatalysts has a significant impact on the field of asymmetric synthesis. It represents a move towards the development of more sophisticated and tailored catalysts that can offer solutions to challenging synthetic problems.

The design principle of introducing additional functional groups, such as the pyridine ring in this case, to the proline scaffold has inspired the development of a wide array of bifunctional organocatalysts. This approach has proven to be a powerful strategy for enhancing catalytic efficiency and stereoselectivity, often by providing a more rigid and well-defined transition state.

The study of such catalysts contributes to a deeper fundamental understanding of organocatalytic mechanisms. By systematically modifying the catalyst structure and observing the resulting changes in reactivity and selectivity, chemists can gain valuable insights into the subtle non-covalent interactions that govern stereochemical outcomes. This knowledge is crucial for the de novo design of future generations of organocatalysts with even greater efficacy and broader applicability.

Ultimately, the development of robust and highly selective organocatalysts like (R)-α-(2-Pyridinylmethyl)-proline-2HCl reduces the reliance on often toxic and expensive heavy metal catalysts. This shift towards more sustainable and environmentally benign synthetic methods is a major goal in modern chemistry, and the continued investigation of potent organocatalysts is central to achieving this objective.

Q & A

Q. What are the standard synthetic protocols for (R)-alpha-(2-Pyridinylmethyl)-proline-2HCl, and what parameters critically affect yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including alkylation and chiral resolution. For example, a related proline derivative was synthesized via:

Step 1 : Suspending (S)-proline in acetonitrile with chloral hydrate and magnesium sulfate to form an intermediate .

Step 2 : Methylation or pyridinylmethyl group introduction under controlled pH and temperature.

Step 3 : Hydrochloride salt formation via HCl gas bubbling .

Critical parameters include:

- Temperature : Excess heat may racemize the chiral center.

- Catalysts : Use of chiral auxiliaries (e.g., Fmoc-protected amino acids) to preserve stereochemistry .

- Solvent Polarity : Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency .

Q. How should researchers characterize the structural and chiral purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare / NMR shifts with published data for proline derivatives to confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., C18) and certified reference standards (e.g., L-proline pharmaceutical secondary standards) to assess enantiomeric excess .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns against computational models .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve scalability and reduce racemization?

- Methodological Answer :

- Alternative Alkylation Strategies : Use milder alkylating agents (e.g., 2-pyridinylmethyl chloride) to minimize side reactions .

- Enzymatic Resolution : Employ lipases or proteases to selectively hydrolyze undesired enantiomers, as demonstrated in peptide synthesis .

- In Situ Monitoring : Implement real-time pH and temperature tracking to abort reactions if racemization thresholds are exceeded .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with pH buffers (2–12) for 1–6 months. Monitor degradation via HPLC and compare against L-proline stability data .

- Mechanistic Insights : Acidic conditions may protonate the pyridinyl group, altering solubility, while basic conditions risk ester hydrolysis .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Use X-ray crystallography to unambiguously assign stereochemistry and compare with NMR-derived configurations .

- Collaborative Reproducibility : Share raw data (e.g., NMR FID files) across labs to identify instrument-specific artifacts .

Data Contradiction Analysis

Q. How should conflicting data on the biological activity of this compound be addressed?

- Methodological Answer :

- Dose-Response Curves : Test activity across a wider concentration range to identify non-linear effects .

- Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific interactions .

- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., R’s vegan package) to assess heterogeneity .

Applications in Biochemical Research

Q. What role does this compound play in modulating enzyme-substrate interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.